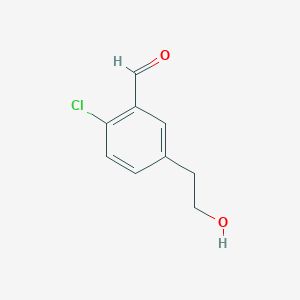

2-Chloro-5-(2-hydroxyethyl)benzaldehyde

Vue d'ensemble

Description

2-Chloro-5-(2-hydroxyethyl)benzaldehyde is an organic compound characterized by a benzene ring substituted with a chlorine atom at the second position and a 2-hydroxyethyl group at the fifth position, along with an aldehyde group at the first position. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

Chlorination and Hydroxyethylation:

Reductive Amination: Another method involves the reductive amination of 2-chlorobenzaldehyde with ethylene glycol in the presence of a reducing agent like sodium cyanoborohydride.

Industrial Production Methods: In an industrial setting, the compound is typically produced through continuous flow processes that allow for precise control over reaction conditions, ensuring high yield and purity. The use of catalysts and optimized reaction parameters is crucial for large-scale production.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form carboxylic acids or ketones.

Reduction: Reduction reactions can convert the aldehyde group to an alcohol, producing 2-chloro-5-(2-hydroxyethyl)benzyl alcohol.

Substitution: The chlorine atom can be substituted with various nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

Reduction: Reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Nucleophiles such as sodium hydroxide (NaOH) and amines can be used for substitution reactions.

Major Products Formed:

Carboxylic Acids: Oxidation can yield 2-chloro-5-(2-hydroxyethyl)benzoic acid.

Alcohols: Reduction can produce 2-chloro-5-(2-hydroxyethyl)benzyl alcohol.

Substitution Products: Various nucleophilic substitution reactions can lead to the formation of different derivatives, depending on the nucleophile used.

Applications De Recherche Scientifique

2-Chloro-5-(2-hydroxyethyl)benzaldehyde is utilized in several scientific research areas:

Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of more complex molecules.

Biology: The compound is used in the study of enzyme inhibitors and as a precursor for bioactive molecules.

Industry: The compound is used in the manufacture of dyes, fragrances, and other specialty chemicals.

Mécanisme D'action

The mechanism by which 2-Chloro-5-(2-hydroxyethyl)benzaldehyde exerts its effects depends on its specific application. For example, in enzyme inhibition, it may bind to the active site of an enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved vary based on the biological context and the specific reactions it undergoes.

Comparaison Avec Des Composés Similaires

2-Chlorobenzaldehyde: Lacks the hydroxyethyl group.

2-Hydroxybenzaldehyde (Salicylaldehyde): Lacks the chlorine atom.

2-Chloro-5-(2-hydroxyethyl)benzoic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.

Activité Biologique

2-Chloro-5-(2-hydroxyethyl)benzaldehyde is an organic compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings, emphasizing its therapeutic implications.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a chloro group and a hydroxyethyl substituent on the benzaldehyde moiety, contributing to its reactivity and biological activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antioxidant Properties : The compound has been shown to scavenge free radicals, which may contribute to its protective effects against oxidative stress.

- Antimicrobial Activity : Studies have demonstrated efficacy against several bacterial strains, suggesting potential use as an antimicrobial agent.

- Anticancer Potential : Preliminary data indicate that it may inhibit the proliferation of cancer cell lines, warranting further investigation into its mechanisms of action.

Synthesis

The synthesis of this compound typically involves the chlorination of 5-hydroxybenzaldehyde followed by the introduction of a hydroxyethyl group. Various synthetic routes have been explored to enhance yield and purity.

Antioxidant Activity

A study evaluated the antioxidant capacity of this compound using DPPH and ABTS assays. The results indicated a significant reduction in radical concentration, demonstrating its potential as an antioxidant agent.

| Assay Type | IC50 (µM) |

|---|---|

| DPPH | 25 |

| ABTS | 30 |

Antimicrobial Activity

In vitro tests against common pathogens revealed that this compound exhibited notable antimicrobial activity. The minimum inhibitory concentrations (MICs) against various bacteria are summarized below:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 50 |

| Staphylococcus aureus | 25 |

| Bacillus subtilis | 40 |

Anticancer Activity

The compound was tested on several cancer cell lines including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). The findings indicated that it significantly inhibited cell viability in a dose-dependent manner.

| Cell Line | IC50 (µM) |

|---|---|

| A549 | 15 |

| MCF-7 | 20 |

| HeLa | 18 |

Case Study 1: Anticancer Mechanism

A study investigated the mechanism by which this compound inhibits cancer cell growth. It was found to induce apoptosis through the activation of caspase pathways and the downregulation of anti-apoptotic proteins.

Case Study 2: Antimicrobial Efficacy

Another case study focused on the antimicrobial properties of the compound against antibiotic-resistant strains. The results showed that it could serve as a potential lead compound for developing new antimicrobial agents.

Propriétés

IUPAC Name |

2-chloro-5-(2-hydroxyethyl)benzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO2/c10-9-2-1-7(3-4-11)5-8(9)6-12/h1-2,5-6,11H,3-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRYOSOYWOQOMNO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CCO)C=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.